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Compound of Interest

Compound Name: 4-(Dodecyloxy)benzoic acid

Cat. No.: B1294349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
(Dodecyloxy)benzoic acid, a molecule of interest in various fields including liquid crystal
research and drug development. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational
dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical formula for 4-(Dodecyloxy)benzoic acid is C19H3003, with a molecular weight of
approximately 306.44 g/mol .[1][2] The spectroscopic data presented below has been compiled
from various spectral databases and scientific literature to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for 4-(Dodecyloxy)benzoic acid are summarized below.

IH NMR (Proton NMR) Data

The *H NMR spectrum of 4-(Dodecyloxy)benzoic acid exhibits characteristic signals for the
aromatic protons, the protons of the dodecyloxy chain, and the acidic proton of the carboxylic
acid group.
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)
~11.5-12.5 Singlet (broad) 1H -COOH

Aromatic (ortho to -
~8.0 Doublet 2H

COOH)

Aromatic (ortho to -
~6.9 Doublet 2H

O(CH2)11)
~4.0 Triplet 2H -OCH:-
~1.8 Multiplet 2H -OCH2CH2-
~1.2-15 Multiplet 18H -(CHz2)o-
~0.9 Triplet 3H -CHs

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides detailed information about the carbon skeleton of the

molecule.[3][4]

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://spectrabase.com/spectrum/7nhcb3ZQjfP
https://spectrabase.com/spectrum/4rqKpXxn9xg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) Assignment

~172 C=0 (Carboxylic Acid)

~164 Aromatic C-O

~132 Aromatic C-H (ortho to -COOH)
~122 Aromatic C-COOH

~114 Aromatic C-H (ortho to -O(CHz2)11)
~68 -OCHa-

~32 -CHz- (Alkyl Chain)

~29 -CH2- (Alkyl Chain)

~26 -CH2- (Alkyl Chain)

~23 -CHz- (Alkyl Chain)

~14 -CHs

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-(Dodecyloxy)benzoic acid shows characteristic absorption bands for the
carboxylic acid and the dodecyloxy group.[5]
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Wavenumber (cm~?) Vibrational Mode

~2500-3300 (broad) O-H stretch (Carboxylic Acid)

~2920, 2850 C-H stretch (Alkyl)

~1680 C=0 stretch (Carboxylic Acid)[5]

~1605, 1580 C=C stretch (Aromatic)

~1430 O-H bend (Carboxylic Acid)

~1250 C-O stretch (Aryl Ether)

~1170 C-O stretch (Carboxylic Acid)

~920 (broad) O-H bend (out-of-plane, Carboxylic Acid dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-(Dodecyloxy)benzoic acid, electron ionization (EIl) is a common method.

[1]

m/z Interpretation

306 Molecular lon [M]*

139 [HOOC-CsH4-O]* fragment
138 [O=C=CesH4=0]* fragment
121 [HOOC-CesHa4]* fragment

Experimental Protocols

The following sections outline the general procedures for obtaining the spectroscopic data
presented above.

NMR Spectroscopy Protocol

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/figure/FT-IR-spectra-of-compound-3-organic-salt-and-benzoic-acid-4-DBA_fig1_344706500
https://www.benchchem.com/product/b1294349?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C2312154&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended.

Sample Preparation:

o Weigh approximately 5-10 mg of 4-(Dodecyloxy)benzoic acid.

o Dissolve the sample in a deuterated solvent (e.g., CDCIs or DMSO-de) in a clean, dry vial.

o Transfer the solution to an NMR tube to a depth of approximately 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the *H NMR spectrum using a standard pulse sequence.

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

Process the acquired data (Fourier transformation, phase correction, and baseline
correction) to obtain the final spectra.

FT-IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with either a
transmission or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 4-(Dodecyloxy)benzoic acid with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

Sample Preparation (ATR Method):
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e Place a small amount of the solid 4-(Dodecyloxy)benzoic acid sample directly onto the ATR

crystal.

e Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

» Record a background spectrum of the empty sample compartment (transmission) or the
clean ATR crystal.

e Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample
holder.

e Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm—1).

e The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer equipped with an electron ionization (El) source, often
coupled with a gas chromatograph (GC-MS).

Sample Preparation:

» Dissolve a small amount of 4-(Dodecyloxy)benzoic acid in a volatile organic solvent (e.g.,
methanol or dichloromethane).

e For GC-MS analysis, the sample is injected into the gas chromatograph, where it is
vaporized and separated from any impurities.

Data Acquisition:
e The vaporized sample enters the ion source of the mass spectrometer.

e The molecules are bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation.
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* The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

» Adetector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(Dodecyloxy)benzoic acid.

Sample Preparation

4-(Dodecyloxy)benzoic Acid

'
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1H & 8C NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Absorption Bands) (m/z, Fragmentation)

Structural Elucidation
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A general workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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